molecular formula C18H20ClN3O B5132700 N-(3-methoxypropyl)-2-phenylquinazolin-4-amine;hydrochloride

N-(3-methoxypropyl)-2-phenylquinazolin-4-amine;hydrochloride

Cat. No.: B5132700
M. Wt: 329.8 g/mol
InChI Key: OXBBPPLAJFNFQB-UHFFFAOYSA-N
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Description

N-(3-methoxypropyl)-2-phenylquinazolin-4-amine;hydrochloride is a chemical compound that belongs to the quinazoline class of compounds Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxypropyl)-2-phenylquinazolin-4-amine;hydrochloride typically involves the reaction of 2-phenylquinazolin-4-amine with 3-methoxypropylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency. Quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxypropyl)-2-phenylquinazolin-4-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinazoline N-oxides

    Reduction: Dihydroquinazoline derivatives

    Substitution: Various substituted quinazoline derivatives

Scientific Research Applications

N-(3-methoxypropyl)-2-phenylquinazolin-4-amine;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-methoxypropyl)-2-phenylquinazolin-4-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-N-(3-methoxypropyl)benzenesulfonamide
  • N-(3-Methoxypropyl)acrylamide
  • Brinzolamide

Uniqueness

N-(3-methoxypropyl)-2-phenylquinazolin-4-amine;hydrochloride is unique due to its specific quinazoline structure, which imparts distinct biological activities and chemical reactivity. Compared to similar compounds, it may offer advantages in terms of potency, selectivity, and versatility in various applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(3-methoxypropyl)-2-phenylquinazolin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O.ClH/c1-22-13-7-12-19-18-15-10-5-6-11-16(15)20-17(21-18)14-8-3-2-4-9-14;/h2-6,8-11H,7,12-13H2,1H3,(H,19,20,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXBBPPLAJFNFQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC1=NC(=NC2=CC=CC=C21)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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